1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide is a heterocyclic compound known for its unique fused imidazopyridine structure. The compound features a piperidine moiety at the 1-position of the imidazo ring, which enhances its pharmacological properties. The hydrobromide salt form improves solubility and stability, making it suitable for various applications in medicinal chemistry. This compound has garnered attention due to its potential as a therapeutic agent, particularly in the context of cancer and inflammation treatment.
This compound falls under the category of imidazopyridines, which are known for their diverse biological activities. It is classified as a small organic molecule with significant implications in drug discovery and development. The specific CAS number for 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide is 1955548-12-5, indicating its unique chemical identity in chemical databases.
The synthesis of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide typically involves multi-step organic reactions. Common synthetic routes include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular formula of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide is C11H16BrN4O. It has a molecular weight of 291.17 g/mol. The structure consists of a piperidine ring fused with an imidazopyridine system.
Key structural data includes:
These structural characteristics contribute to its biological activity and interaction with various targets.
The reactivity of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide can be attributed to its functional groups. Key reactions include:
Studies have shown that this compound interacts with specific biological targets such as poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair mechanisms.
1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide exhibits its pharmacological effects primarily through inhibition of PARP enzymes. This inhibition disrupts DNA repair processes in cancer cells, leading to increased cell death and enhanced efficacy when used in combination with other chemotherapeutic agents.
Research indicates that the binding affinity of this compound to PARP enzymes can be quantified using techniques such as surface plasmon resonance and X-ray crystallography. These studies provide insights into how structural modifications can enhance efficacy against specific targets.
The compound is typically presented as a solid hydrobromide salt with improved stability compared to its free base form. Its solubility characteristics make it suitable for various formulations in drug development.
Key chemical properties include:
The primary applications of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide include:
This comprehensive analysis highlights the significance of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide in chemical research and its potential therapeutic applications in clinical settings. Further studies are essential to fully elucidate its mechanisms and optimize its use in drug development efforts.
The synthesis of 1-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide requires sequential heterocycle construction and strategic functionalization. Two principal routes dominate:
Pathway A (Linear Assembly): This approach initiates with 4-aminopyridine-3-carboxylic acid derivatives. Nitration at C7 positions the nitro group for subsequent reduction and cyclization. The key step involves nucleophilic displacement of a 4-nitrophenoxy group at C6/C7 to introduce diversity early. Following reduction of the nitro group, cyclization with triethyl orthoformate generates the imidazo[4,5-c]pyridine core [5] [10]. Piperidine introduction occurs via N-alkylation using 4-bromopiperidine precursors, often protected as tert-butyl carbamates (Boc). Final Boc deprotection and hydrobromide salt formation yield the target compound. Typical yields for the cyclization step range from 60-75%, while N-alkylation efficiencies vary (50-85%) based on piperidine substituent sterics [3] [10].
Pathway B (Convergent Coupling): This method employs pre-formed imidazo[4,5-c]pyridin-2-one and 4-aminopiperidine building blocks. The imidazo[4,5-c]pyridin-2-one is synthesized from 3,4-diaminopyridine via oxidative cyclization or condensation with carbonyl equivalents. A critical advancement utilizes Curtius rearrangement: 4-(isocyanato)piperidine, generated in situ from the corresponding acyl azide, reacts with the imidazopyridine nitrogen under mild conditions (e.g., toluene, 80°C). This route achieves higher regioselectivity for N1-alkylation over O-alkylation compared to traditional SN2 methods, boosting overall yield to ~42% over 5 steps [3].
Table 1: Comparative Analysis of Synthetic Pathways
Pathway | Key Step | Advantages | Limitations | Overall Yield Range |
---|---|---|---|---|
Linear Assembly | Cyclization post-nitrophenoxy displacement | Early diversification potential | Multiple protection/deprotection steps | 25-35% |
Convergent (Curtius) | Isocyanate-piperidine coupling | High N1-regioselectivity, fewer steps | Sensitive azide intermediates | 38-45% |
Piperidine ring construction or modification is pivotal for introducing the 4-piperidyl moiety. Catalytic hydrogenation serves dual roles:
Piperidine Saturation: Pyridinium intermediates undergo high-pressure hydrogenation (5-10 atm H₂) over Pd/C (5-10%) or PtO₂ catalysts in alcoholic solvents (MeOH, EtOH). Temperature optimization (50-80°C) is critical to suppress N-dealkylation byproducts. In situ HCl or HBr addition enhances rate and selectivity by forming pyridinium salts, achieving >95% conversion with cis/trans isomer ratios controllable via catalyst selection (e.g., PtO₂ favors cis-isomer) [3] [6].
Reductive Cyclizations: For routes incorporating nitroaryl-piperidine precursors, hydrogenation simultaneously reduces nitro groups and facilitates intramolecular reductive amination. Pd/C in acetic acid solvent promotes cyclization to fused tetracyclic systems, though over-reduction of the imidazole ring remains a challenge mitigated by reaction monitoring and controlled H₂ uptake [7].
Microwave-assisted hydrogenation significantly accelerates these steps. For example, piperidin-4-one intermediates achieve full reduction in 15 minutes (100°C, 20 bar H₂, Pd/C) versus 12-24 hours conventionally, minimizing epimerization at C4 and improving diastereomeric purity to >98% [10].
Table 2: Hydrogenation Conditions for Key Intermediates
Intermediate | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Conversion (%) | Selectivity Issue |
---|---|---|---|---|---|---|
N-Boc-4-pyridylimidazopyridine | 10% Pd/C | EtOH/HCl | 7 | 60 | >98 | N-Dealkylation (<5%) |
4-(2-Nitrophenyl)piperidinone | 5% PtO₂ | AcOH | 5 | 70 | 90 | Over-reduction (10-15%) |
Counterion selection profoundly impacts crystallinity, stability, and solubility. Hydrobromide salt formation is optimized via several approaches:
Comparative studies with dihydrochloride salts reveal distinct properties:
Table 3: Physicochemical Properties of Salt Forms
Property | Hydrobromide Salt | Dihydrochloride Salt | Significance |
---|---|---|---|
Aqueous Solubility (25°C) | 82 ± 3 mg/mL | 68 ± 2 mg/mL | Enhanced bioavailability potential |
Hygroscopicity (75% RH) | 1.8% w/w | 3.2% w/w | Improved storage stability |
DSC Decomposition Onset | 248°C | 232°C | Higher thermal stability |
Crystal Habit | Prismatic needles | Amorphous aggregates | Ease of filtration and processing |
The piperidine ring adopts distinct conformations influencing bioactive orientation:
Table 4: Conformational Analysis Parameters
Parameter | Technique | Free Base Value | Protonated (HBr Salt) Value | Biological Implication |
---|---|---|---|---|
Chair-Twist Energy Barrier | VT-NMR | 42 kJ/mol | 38 kJ/mol | Reduced flexibility upon protonation |
Predominant Torsion (Φ) | DFT Calculations | 60° (gauche) | 175° (anti) | Aligned H-bonding orientation |
Puckering Amplitude (θ) | X-ray Crystallography | 44.5° | 35.2° | Enhanced planarity for target interaction |
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3